4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid

Catalog No.
S716252
CAS No.
145069-56-3
M.F
C32H29NO7
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxy...

CAS Number

145069-56-3

Product Name

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid

IUPAC Name

2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid

Molecular Formula

C32H29NO7

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35)

InChI Key

UPMGJEMWPQOACJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

Description

The exact mass of the compound 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis: The molecule contains several functional groups commonly used in organic synthesis, such as a carboxylic acid, an aromatic ring, and an amide bond. This suggests it could be a potential building block for the synthesis of more complex molecules ().
  • Medicinal Chemistry: The presence of the dimethoxyphenyl group and the carboxylic acid functionality suggests the molecule might have interesting biological properties. Further research would be needed to determine its potential as a drug candidate.
  • Polymer Chemistry: The molecule could potentially be used as a monomer in the synthesis of polymers with unique properties due to the combination of aromatic and functional groups ().

Additional Points:

  • The molecule contains a group called Fmoc (Fluorenylmethoxycarbonyl), which is a common protecting group used in solid-phase peptide synthesis (). This suggests the molecule might be a derivative of an amino acid, potentially useful for studying protein interactions.

Future Research Directions:

  • Investigating the synthesis and characterization of this molecule.
  • Evaluating its potential biological activity and cytotoxicity.
  • Exploring its application in organic synthesis or polymer chemistry.

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid is a synthetic compound notable for its structural complexity and potential applications in medicinal chemistry and peptide synthesis. It features a phenoxyacetic acid moiety, which is known for its biological activity, alongside a dimethoxyphenyl group and an Fmoc (9-fluorenylmethyloxycarbonyl) protected amino group. The molecular formula of this compound is C₃₅H₃₅N₁O₅, with a molecular weight of approximately 539.58 g/mol .

The Rink Amide Linker functions through its tailored chemical structure:

  • The Fmoc group acts as a protecting group for the amine functionality during peptide chain elongation, preventing unwanted side reactions with the growing peptide [].
  • The 2,4-dimethoxyphenyl group enhances the stability of the linker towards acidic cleavage conditions typically used to remove the peptide from the solid support. This allows for selective cleavage of the peptide-linker bond without affecting the peptide itself.
  • The terminal acetic acid group allows for the formation of a stable amide bond with the solid support, enabling the covalent attachment of the growing peptide chain [].
Typical for phenoxyacetic acids and amine derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, which is crucial in peptide synthesis.
  • Nucleophilic Substitution: The dimethoxyphenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid typically involves multi-step organic reactions:

  • Formation of the Fmoc-protected amino derivative: This involves protecting the amino group using Fmoc.
  • Coupling Reaction: The Fmoc-protected amine is then reacted with the appropriate phenoxyacetic acid derivative to form the desired product.
  • Deprotection: Finally, the Fmoc group can be removed under basic conditions to yield the free amine if needed.

These steps require careful control of reaction conditions and purification processes to obtain high yields and purity .

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid has several applications:

  • Peptide Synthesis: It serves as an important building block in the synthesis of peptides due to its Fmoc protection.
  • Drug Development: Its structural features may be explored for developing new therapeutic agents targeting specific biological pathways.
  • Bioconjugation: The compound can be used in bioconjugation techniques to attach drugs or labels to biomolecules.

These applications highlight its significance in pharmaceutical chemistry and biochemistry .

Interaction studies involving 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid typically focus on its binding affinity to various biological targets. Such studies may utilize techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against cell lines or enzyme systems.

Understanding these interactions is crucial for assessing the compound's potential therapeutic effects .

Several compounds share structural similarities with 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid. Below are some notable examples:

Compound NameStructureUnique Features
2-(2,4-Dimethoxyphenyl)acetic acidStructureLacks the Fmoc protection; simpler structure.
4-(Fmoc-amino)phenoxyacetic acidStructureSimilar core structure but without the dimethoxy substitution.
3-(2,4-Dimethoxyphenyl)propanoic acidStructureContains a propanoic acid instead of phenoxyacetic acid; different chain length.

Uniqueness

The uniqueness of 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid lies in its combination of a protective Fmoc group with a specific phenolic structure that enhances its reactivity and potential biological interactions compared to simpler analogs. This structural complexity allows for greater versatility in synthetic applications and biological investigations .

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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